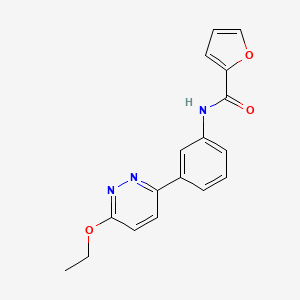

N-(3-(6-ethoxypyridazin-3-yl)phenyl)furan-2-carboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues has been demonstrated through a reaction involving furan-2-carbonyl chloride and 4-bromoaniline, followed by Suzuki-Miyaura cross-coupling. The process yields high purity compounds, indicating a lack of side reactions and byproducts . Similarly, the synthesis of various N-(substituted phenyl)furan-2-carboxamide derivatives has been reported, showcasing a novel rearrangement of furancarboxylic acids to furanone amides . These methodologies provide a foundation for the synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)furan-2-carboxamide, suggesting that similar synthetic routes could be employed with appropriate substitutions on the phenyl ring and the use of 6-ethoxypyridazine as a starting material.

Molecular Structure Analysis

The molecular structures of the synthesized furan-2-carboxamide derivatives have been confirmed using spectral data such as 1H NMR and mass spectrometry . These analytical techniques are crucial for verifying the identity and purity of the compounds. For this compound, similar analytical methods would be employed to ascertain the molecular structure and to ensure that the desired product has been synthesized without any unintended isomers or byproducts.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of furan-2-carboxamide derivatives typically involve the formation of amide bonds and the introduction of various substituents through cross-coupling reactions . The reactivity of these compounds can be further explored through their interactions with other chemicals, such as in the formation of Schiff bases or azetidinone derivatives, as seen in the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides . These reactions are indicative of the versatility of furan-2-carboxamide derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives are influenced by the substituents attached to the furan ring and the amide nitrogen. These properties can affect the solubility, stability, and reactivity of the compounds. The high yields and purity obtained in the synthesis of these derivatives suggest that they have favorable properties for isolation and purification . Additionally, the antimicrobial and antioxidant activities of some derivatives indicate that the physical and chemical properties of these compounds confer biologically relevant activities .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Synthesis Techniques : The development of novel synthetic routes for furan-2-carboxamide derivatives demonstrates their significance in organic chemistry. For example, the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides via Suzuki-Miyaura cross-coupling showcases the utility of these compounds in creating biologically active molecules with potential anti-bacterial activities against drug-resistant strains (A. Siddiqa et al., 2022). This highlights the role of furan-2-carboxamide derivatives in addressing challenges in antibiotic resistance.

Biological Activities : The exploration of the biological activities of furan-2-carboxamide derivatives reveals their potential in pharmacology. For instance, compounds related to furan-2-carboxamide have shown significant anti-bacterial, anti-fungal, and anti-plasmodial activities. Such studies emphasize the versatility of these compounds in drug discovery and development, particularly in combating infectious diseases and exploring new treatments for malaria (Theresa Hermann et al., 2021).

Potential Applications in Material Science

- Dye-Sensitized Solar Cells (DSSCs) : Research on phenothiazine derivatives with furan as a conjugated linker, used in dye-sensitized solar cells, indicates the potential of furan derivatives in improving the efficiency of solar energy conversion. This suggests that furan-2-carboxamide derivatives could be explored for their applications in energy conversion and storage technologies (Se Hun Kim et al., 2011).

Eigenschaften

IUPAC Name |

N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-2-22-16-9-8-14(19-20-16)12-5-3-6-13(11-12)18-17(21)15-7-4-10-23-15/h3-11H,2H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFUZSKFLVWFQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329694 | |

| Record name | N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51089583 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

899746-85-1 | |

| Record name | N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2531525.png)

![N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide](/img/structure/B2531528.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2531540.png)

![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2531542.png)

![tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate](/img/structure/B2531546.png)